![molecular formula C11H14O2 B11753393 (8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol](/img/structure/B11753393.png)
(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8R,11S)-Pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-diol is a polycyclic "cage" compound derived from Cookson’s diketone (pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione), a scaffold synthesized via photocyclization of the Diels-Alder adduct of p-benzoquinone and cyclopentadiene . The diol is formed through selective reduction or hydroxylation of the diketone, often using sodium cyanide or Wolf-Kishner conditions . Its rigid, three-dimensional structure confers unique stereoelectronic properties, making it valuable in medicinal chemistry (e.g., neuroprotection) and materials science (e.g., high-energy fuels) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the pentacyclic core. Subsequent steps involve functional group transformations to introduce the hydroxyl groups at the desired positions. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) for halogenation or amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of pentacyclic structures.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (8R,11S)-pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-8,11-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins or enzymes, potentially altering their activity. The rigid pentacyclic structure may also influence the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include modulation of enzyme activity and disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The PCU scaffold has inspired derivatives with modified functional groups (Table 1). Key analogues include:
Structural Insights :
- Lactams vs. Lactones: Lactams (e.g., 11-amino-8-hydroxy-PCU-lactam) and lactones exhibit distinct reactivity. Lactams form mono-, di-, or triacetates under varied acetylation conditions, while lactones undergo hydrolytic ring-opening .
- Amine Derivatives : Oxa-bridged amines (e.g., NGP1-01) show higher Ca²⁺ channel blockade (IC₅₀: 23–57 μM) compared to aza-bridged analogues due to steric complementarity with receptor sites .
Physicochemical Properties
- Isotope Effects : The diol exhibits equilibrium isotope effects (EIEs) in deuterated solvents, reflecting its rigid, hyperstable cage structure .
- Thermal Stability : PCU derivatives (e.g., spirobi-PCU) have high density (1.26 g/cm³) and volumetric heat of combustion (53.35 MJ/L), making them candidates for high-energy materials .
Biological Activity
(8R,11S)-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane-8,11-diol , commonly referred to as pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8,11-dione (CAS No. 2958-72-7), is a complex polycyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on various studies and findings.
- Molecular Formula : C11H10O2
- Molecular Weight : 174.20 g/mol
- Melting Point : 240-242 °C
- Boiling Point : Estimated at 265.17 °C
- Density : Approximately 1.0844 g/cm³
These properties suggest that the compound is a solid at room temperature and has moderate stability under standard conditions.
Neuroprotective Effects
Studies have indicated that pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane derivatives exhibit neuroprotective properties, particularly in models of Parkinson's disease. For instance, research published in Bioorganic & Medicinal Chemistry evaluated several derivatives for their ability to inhibit dopamine uptake in murine striatal synaptosomes. The compound NGP1-01 demonstrated significant inhibition of dopamine uptake with an IC50 of 57 µM, comparable to amantadine, a drug commonly used in Parkinson's therapy (IC50 = 82 µM) .
Dopamine Transporter Inhibition
The mechanism behind the neuroprotective effects appears to be linked to the blockade of dopamine transporters (DAT). The structure-activity relationship analysis indicates that geometric and steric factors are crucial in determining the biological activity of these compounds rather than electronic effects . This suggests that modifications to the pentacyclic structure could enhance its efficacy as a therapeutic agent.
Monoamine Oxidase Inhibition
While the inhibition of monoamine oxidase B (MAO-B) was assessed, it was found to be relatively weak, with less than 50% inhibition at concentrations up to 300 µM for various derivatives . This indicates that while MAO-B inhibition may contribute to some extent to the biological profile of these compounds, it is not the primary mechanism of action.
Study on Synthesis and Evaluation
A significant study focused on the synthesis and biological evaluation of pentacyclic compounds highlighted their potential as neuroprotective agents against MPTP-induced parkinsonism. The research emphasized the importance of structural modifications in enhancing biological activity and suggested further exploration into their therapeutic potentials .
Microwave-Assisted Synthesis
Another innovative approach involved microwave-assisted synthesis using sulphated zirconia and hydrotalcite as catalysts. This method improved yields and reduced reaction times for functionalizing pentacyclic compounds, showcasing advancements in synthetic methodologies that could facilitate further research into their biological applications .
Data Table: Biological Activity Overview
Compound Name | IC50 (µM) | Target | Effect |
---|---|---|---|
NGP1-01 | 57 | DAT | Inhibition of dopamine uptake |
Amantadine | 82 | DAT | Parkinson's therapy |
Various Derivatives | <300 | MAO-B | Weak inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (8R,11S)-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-diol?
The compound is typically synthesized via the photochemical intramolecular [2+2] cycloaddition of the Diels-Alder adduct formed between 1,3-cyclopentadiene and p-benzoquinone, followed by reduction of the resulting diketone (Cookson’s diketone) to the diol . Key steps include:
- Diels-Alder reaction : Cyclopentadiene reacts with p-benzoquinone to form a bicyclic adduct.
- Photocyclization : UV irradiation induces intramolecular cycloaddition to yield pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-dione.
- Reduction : Sodium borohydride or catalytic hydrogenation reduces the diketone to the diol .
Critical Note : Stereochemical control during reduction requires precise reaction conditions to achieve the (8R,11S) configuration .
Q. How is the stereochemistry of (8R,11S)-pentacyclo[5.4.0.0²,⁶.0³,¹⁰.0⁵,⁹]undecane-8,11-diol confirmed?
Stereochemical assignments rely on:
- X-ray crystallography : Single-crystal analysis resolves absolute configurations .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) correlations and coupling constants distinguish axial vs. equatorial hydroxyl groups. For example, NOE interactions between H8 and H11 protons confirm spatial proximity .
- Isotopic labeling : Deuterium exchange studies reveal hydrogen-bonding patterns in the diol, supporting stereochemical models .
Q. What are the primary challenges in characterizing this compound’s derivatives?
Structural ambiguity arises in derivatives like lactams or acetates due to:
- Overlapping NMR signals : E.g., ¹H NMR cannot distinguish between 8-amino-11-hydroxy and 11-amino-8-hydroxy lactam isomers without 2D COSY or HSQC experiments .
- Dynamic stereochemistry : Transannular interactions in the cage framework lead to conformational flexibility, complicating crystallographic analysis .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve functionalization of the pentacyclic diol?
Microwave irradiation enhances reaction efficiency for derivatization:
- Cyanosilylation : Under solvent-free conditions, Mg/Al hydrotalcite catalysts promote cyanosilylation of the diol’s hydroxyl groups with trimethylsilyl cyanide, achieving >85% yield in 15 minutes .
- Reductive amination : Microwave conditions (100–150°C, 50–100 W) reduce reaction times from hours to minutes for synthesizing aza-pentacycloundecylamines .
Table 1 : Optimization of Microwave Parameters
Reaction Type | Catalyst | Time (min) | Yield (%) |
---|---|---|---|
Cyanosilylation | Mg/Al Hydrotalcite | 15 | 89 |
Reductive Amination | NaBH₃CN | 20 | 78 |
Q. What role do transannular interactions play in reaction outcomes?
The rigid pentacyclic framework promotes unique reactivity:
- Reformatsky reactions : High-intensity ultrasound (HIU) accelerates zinc-mediated additions to the diketone precursor, favoring exo-stereoselectivity due to steric hindrance from the cage structure .
- Acetylation regioselectivity : Steric effects direct acetylation to the less hindered hydroxyl group, as shown in studies where monoacetate formation predominates at room temperature, while triacetates require reflux conditions .
Q. How does isotopic substitution aid in studying intramolecular hydrogen bonding?
Equilibrium isotope effects (EIEs) on ¹H and ¹³C chemical shifts reveal hydrogen-bond strength and dynamics:
- Deuterium exchange : Substituting OH with OD shifts NMR resonances by 0.2–0.5 ppm, indicating strong intramolecular H-bonding between the 8- and 11-hydroxyl groups .
- ¹³C labeling : Enables tracking of carbonyl group participation in tautomeric equilibria during lactam formation .
Q. What biological activities have been explored for this compound and its derivatives?
- Calcium channel modulation : Aza-pentacycloundecylamines (e.g., NGP1-01) show IC₅₀ values of 10–50 µM as L-type Ca²⁺ channel blockers, attenuating oxidative stress in neuronal cells .
- Antimicrobial potential : Spiro derivatives exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
Table 2 : Biological Activity of Key Derivatives
Derivative | Target | IC₅₀/MIC | Mechanism |
---|---|---|---|
NGP1-01 | L-type Ca²⁺ channels | 12 µM | Channel antagonism |
Spiro-oxirane | Microbial growth | 16 µg/mL | Membrane disruption |
Q. How can computational methods resolve ambiguities in structural assignments?
- Molecular mechanics (MM) : Predicts lowest-energy conformers of cage derivatives, validated against X-ray data .
- DFT calculations : Accurately reproduce NMR chemical shifts for lactam tautomers, resolving ambiguities in ¹³C assignments .
Q. Data Contradictions and Limitations
- Stereochemical instability : Reductive amination of the diketone precursor occasionally yields racemic mixtures unless chiral auxiliaries are used .
- Reaction scalability : Ultrasound- and microwave-assisted methods improve yields but require specialized equipment, limiting reproducibility in low-resource labs .
Properties
Molecular Formula |
C11H14O2 |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(8R,11S)-pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-diol |
InChI |
InChI=1S/C11H14O2/c12-10-6-2-1-3-5-4(2)8(10)9(5)11(13)7(3)6/h2-13H,1H2/t2?,3?,4?,5?,6?,7?,8?,9?,10-,11+ |
InChI Key |
RQPANVDSQXLBNR-HPCFVRHNSA-N |
Isomeric SMILES |
C1C2C3[C@H](C4C2C5C1C3[C@@H](C45)O)O |
Canonical SMILES |
C1C2C3C4C1C5C2C(C3C4C5O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.